2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazolidinyl ring, a methoxybenzylidene group, and an acetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzylidene group: This step involves the condensation of the imidazolidinyl intermediate with 4-isopropoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst.
Acetamide formation: The final step involves the acylation of the intermediate with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring system.
Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazolidinyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 2-[4-(4-isopropoxy-3-methoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-14(2)31-19-9-8-16(12-20(19)30-4)11-18-22(28)26(23(29)25-18)13-21(27)24-17-7-5-6-15(3)10-17/h5-12,14H,13H2,1-4H3,(H,24,27)(H,25,29)/b18-11+ |
InChI Key |
SKCHXKBOMVRMBA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC(C)C)OC)/NC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)NC2=O |
Origin of Product |
United States |
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